molecular formula C20H16N2O2 B11648965 (4-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone

(4-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone

Cat. No.: B11648965
M. Wt: 316.4 g/mol
InChI Key: YIEOLLUIDBCEAZ-ZBJSNUHESA-N
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Description

(4-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone is a complex organic compound that belongs to the class of aromatic ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone typically involves multi-step organic reactions. The process may start with the preparation of the (4-methylphenyl) ketone, followed by the introduction of the pyridin-3-yl group through a condensation reaction. The final step involves the formation of the oxime ether linkage under specific reaction conditions, such as the use of a base and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Shares the aromatic ketone structure but lacks the pyridin-3-yl and oxime ether groups.

    Acetophenone: Similar aromatic ketone but with a simpler structure.

    Pyridine Derivatives: Compounds containing the pyridin-3-yl group but with different functional groups.

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

[(E)-[phenyl(pyridin-3-yl)methylidene]amino] 4-methylbenzoate

InChI

InChI=1S/C20H16N2O2/c1-15-9-11-17(12-10-15)20(23)24-22-19(16-6-3-2-4-7-16)18-8-5-13-21-14-18/h2-14H,1H3/b22-19+

InChI Key

YIEOLLUIDBCEAZ-ZBJSNUHESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(\C2=CC=CC=C2)/C3=CN=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=C2)C3=CN=CC=C3

Origin of Product

United States

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